molecular formula C12H24O2 B13754921 Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)- CAS No. 54280-90-9

Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-

Cat. No.: B13754921
CAS No.: 54280-90-9
M. Wt: 200.32 g/mol
InChI Key: PXRXEDWPGDGPQZ-UHFFFAOYSA-N
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Description

Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-, also known as menthol, is a naturally occurring organic compound with the molecular formula C10H20O. It is a cyclic alcohol derived from cyclohexane and is commonly found in the essential oils of various mint plants. Menthol is widely recognized for its cooling sensation and is used in a variety of products, including pharmaceuticals, cosmetics, and food.

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol, which is derived from m-cresol. The reaction typically occurs under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel.

Another method involves the cyclization of citronellal, followed by hydrogenation. This process also requires specific reaction conditions, including the use of a catalyst and controlled temperature and pressure.

Industrial Production Methods

Industrial production of menthol often involves the extraction of natural menthol from peppermint oil. The oil is subjected to fractional distillation to isolate menthol. Synthetic menthol production on an industrial scale may use the methods mentioned above, with optimization for large-scale output.

Chemical Reactions Analysis

Types of Reactions

Menthol undergoes various chemical reactions, including:

    Oxidation: Menthol can be oxidized to menthone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Menthone can be reduced back to menthol using reducing agents like sodium borohydride.

    Substitution: Menthol can participate in substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acetic anhydride, sulfuric acid

Major Products Formed

    Oxidation: Menthone

    Reduction: Menthol

    Substitution: Menthyl acetate

Scientific Research Applications

Menthol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its effects on ion channels, particularly TRPM8, which is responsible for the cooling sensation.

    Medicine: Used in topical analgesics for its cooling and soothing properties. It is also investigated for its potential anti-inflammatory and analgesic effects.

    Industry: Employed in the flavoring and fragrance industry due to its minty aroma and cooling effect.

Mechanism of Action

Menthol exerts its effects primarily through the activation of the TRPM8 ion channel, which is a cold-sensitive receptor. When menthol binds to TRPM8, it induces a conformational change that allows the influx of calcium ions, leading to the sensation of coolness. This mechanism is also responsible for its analgesic properties, as the activation of TRPM8 can modulate pain perception.

Comparison with Similar Compounds

Menthol can be compared with other similar compounds such as:

    Cyclohexanol: Similar in structure but lacks the isopropyl and methyl groups, resulting in different physical and chemical properties.

    Menthone: The oxidized form of menthol, which has a ketone functional group instead of a hydroxyl group.

    Menthyl acetate: An ester derivative of menthol, formed through esterification.

Menthol is unique due to its specific combination of functional groups and its ability to activate the TRPM8 ion channel, which is not observed in all similar compounds.

Properties

CAS No.

54280-90-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

1-(2-hydroxyethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11,14)6-7-13/h9-11,13-14H,4-8H2,1-3H3

InChI Key

PXRXEDWPGDGPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(CCO)O)C(C)C

Origin of Product

United States

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